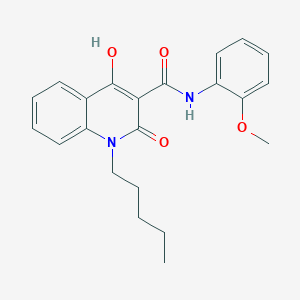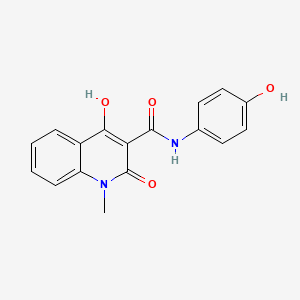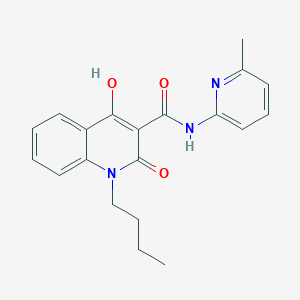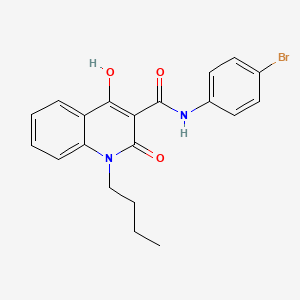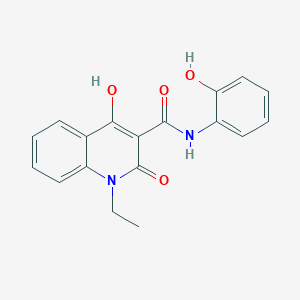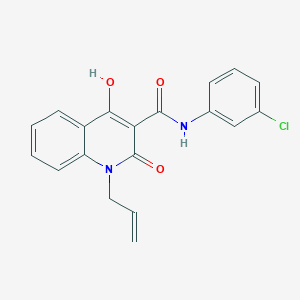
1-allyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AC-42 and belongs to the class of quinolinecarboxamides.
Wirkmechanismus
The mechanism of action of AC-42 involves the inhibition of the PP2A enzyme. PP2A is involved in the dephosphorylation of many proteins, and its inhibition leads to the accumulation of phosphorylated proteins. This accumulation of phosphorylated proteins leads to the activation of various signaling pathways, which ultimately leads to the observed effects of AC-42.
Biochemical and Physiological Effects:
AC-42 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. AC-42 has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, AC-42 has been found to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
AC-42 has several advantages for lab experiments. It is a potent and selective inhibitor of the PP2A enzyme, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. AC-42 is also relatively easy to synthesize, and the yield obtained through the synthesis method is high. However, there are also some limitations to the use of AC-42 in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the long-term effects of AC-42 on cells and tissues are not well understood, and further studies are needed to elucidate these effects.
Zukünftige Richtungen
There are several future directions for the study of AC-42. One potential direction is the further investigation of its anti-cancer effects. AC-42 has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential applications in cancer treatment. Another potential direction is the study of its effects on other signaling pathways. AC-42 has been found to activate various signaling pathways, and further studies are needed to determine the full extent of its effects on these pathways. Additionally, the development of more potent and selective inhibitors of the PP2A enzyme based on the structure of AC-42 could have significant implications for the treatment of various diseases.
Synthesemethoden
The synthesis of AC-42 involves the reaction of 3-chloroaniline, allyl isocyanate, and 2-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of AC-42 obtained through this method is high, and the purity is also satisfactory for scientific research applications.
Wissenschaftliche Forschungsanwendungen
AC-42 has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of many cellular processes. PP2A is a tumor suppressor, and the inhibition of this enzyme has been shown to have anti-cancer effects. AC-42 has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOZQFLQBASNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

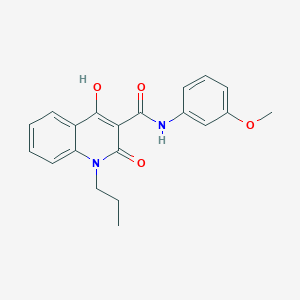



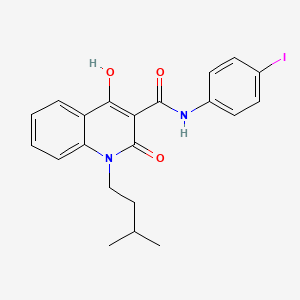
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
